6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid
Description
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid is a pyridine-carboxylic acid derivative featuring a substituted benzylamino group at the 6-position of the pyridine ring. The compound’s structure includes:
- A carboxylic acid group at the 3-position, contributing to acidity and hydrogen-bonding capacity.
This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors due to its dual functional groups.
Properties
CAS No. |
920512-05-6 |
|---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
6-[(4-amino-3-hydroxyphenyl)methylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3/c14-10-3-1-8(5-11(10)17)6-15-12-4-2-9(7-16-12)13(18)19/h1-5,7,17H,6,14H2,(H,15,16)(H,18,19) |
InChI Key |
ZZVIXOYVEFIIRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=C(C=C2)C(=O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-amino-3-hydroxybenzaldehyde with 3-aminopyridine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine and phenyl derivatives.
Scientific Research Applications
Biological Activities
-
Antiviral Properties :
Recent studies have indicated that derivatives of pyridine-3-carboxylic acids exhibit significant antiviral activities. For instance, compounds similar to 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid have shown efficacy against various viruses, including hepatitis and herpes simplex viruses. The structural modifications in these compounds enhance their interaction with viral enzymes, potentially leading to the development of effective antiviral agents . -
Anticancer Effects :
The compound has been investigated for its anticancer properties. Certain derivatives have demonstrated antiproliferative effects on cancer cell lines, suggesting that the incorporation of specific functional groups can enhance their cytotoxicity against tumor cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression . -
Antimicrobial Activity :
Research has highlighted the antimicrobial potential of pyridine derivatives, including 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid. These compounds have shown activity against various bacterial strains, indicating their potential as new antimicrobial agents .
Synthetic Methodologies
The synthesis of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : The formation of the pyridine ring often involves condensation reactions between appropriate aldehydes and amines, followed by cyclization.
- Functional Group Modifications : Post-synthesis modifications can enhance biological activity; for instance, introducing hydroxyl or amino groups can increase solubility and bioavailability .
Case Studies
-
Antiviral Studies :
A study conducted by Bernardino et al. (2021) synthesized a series of pyridine derivatives and evaluated their antiviral activities against hepatitis A virus and herpes simplex virus type 1. Compounds exhibiting structural similarities to 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid showed promising results, with some achieving over 90% inhibition of viral replication at specific concentrations . -
Anticancer Research :
In another case, a derivative was tested against glioma cell lines, demonstrating significant cytotoxicity with an IC50 value in the low micromolar range. The study suggested that the compound's mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
Mechanism of Action
The mechanism of action of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table compares 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid with analogous pyridine-carboxylic acid derivatives:
*Estimated based on structural analogy.
Key Observations :
- The hydroxyl and amino groups in the target compound distinguish it from more lipophilic analogs like 6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid, likely improving aqueous solubility and interaction with polar biological targets.
- Chloro and methyl substituents in 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid may enhance membrane permeability but reduce solubility compared to the target compound .
Physicochemical Properties
Acidity (pKa) and Solubility
- 6-(5-Methylpyridin-2-yl)pyridine-3-carboxylic acid has a predicted pKa of 2.45±0.10 due to electron-withdrawing effects of the pyridyl group, making it a stronger acid than typical carboxylic acids (pKa ~4–5) .
- 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid (MW 262.69 g/mol) has higher molecular weight and lipophilicity than the target compound, which may limit solubility .
Density and Molecular Weight
Biological Activity
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid, also known by its CAS number 920512-05-6, is a compound with significant biological activity that has garnered attention in various fields of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C13H13N3O3
- Molecular Weight : 259.26 g/mol
- CAS Number : 920512-05-6
The compound exhibits biological activity primarily through its interaction with specific biochemical pathways. It has been noted for its potential role as an inhibitor of certain enzymes and receptors involved in disease processes. For instance, structural analogs of pyridine derivatives have shown promise as antagonists at N-methyl-D-aspartate (NMDA) receptors, which are crucial in neurodegenerative diseases like Alzheimer's .
Biological Activities
- Antioxidant Activity :
-
Anticancer Potential :
- Several studies have reported on the anticancer effects of pyridine derivatives. For example, compounds with similar structures have demonstrated significant inhibitory activity against various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 0.2 to 5.97 µM . This suggests that the compound could be explored further as a potential anticancer agent.
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Research Insights
A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of pyridine derivatives, noting that modifications at specific positions could enhance biological activity . This finding underscores the importance of chemical structure in determining the efficacy of compounds like 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid.
Moreover, a comprehensive review on similar compounds indicated their potential use in treating neurodegenerative diseases due to their ability to modulate neurotransmission pathways effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
